molecular formula C18H15ClFN3O2 B2504894 N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209126-30-6

N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2504894
CAS RN: 1209126-30-6
M. Wt: 359.79
InChI Key: HABUNVSYYWKPAX-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers like CAS Registry Number. It might also include information about the compound’s appearance or state under normal conditions .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This could involve techniques like X-ray crystallography to determine the 3D structure of the compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • The feasibility of nucleophilic displacement in pyrazole rings, including compounds similar to N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, has been demonstrated, highlighting its potential for creating radiotracers for studying cannabinoid receptors in the brain through positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Material Science and Corrosion Inhibition

  • Pyrazole derivatives have shown significant efficacy in the corrosion protection of mild steel in acidic solutions, suggesting their application in material science and industrial corrosion inhibition (Paul, Yadav, & Obot, 2020).

Biological and Pharmaceutical Applications

  • In the realm of pharmaceuticals, pyrazole analogs have been synthesized and evaluated for cytotoxicity against cancer cell lines, indicating their potential in cancer research and therapy (Ahsan et al., 2018).
  • The synthesis of N-substituted pyrazoline compounds, including those related to this compound, and their structural characterization have contributed to the understanding of their potential applications in creating new medicinal compounds (Loh et al., 2013).

Antimicrobial Activities

  • Pyrazole derivatives have been tested for their antibacterial and antifungal activities, showing effectiveness against various microbial strains. This indicates their relevance in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).

Fluorescence and Sensing Applications

  • Pyrazole compounds have been utilized to create fluorescent dyes, demonstrating applications in materials science for developing new fluorescent materials with potential use in sensing and imaging technologies (Bai et al., 2007).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

N-(4-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(15-9-5-13(20)6-10-15)22-17(16)18(24)21-14-7-3-12(19)4-8-14/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABUNVSYYWKPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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